N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-[4-(Difluoromethoxy)phenyl]-2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy groups attached to phenyl rings, a pyrimidinyl group, and an acetamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial purposes.
Scientific Research Applications
N~1~-[4-(Difluoromethoxy)phenyl]-2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Difluoromethoxy)phenyl]-2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: The initial step involves the reaction of 4-acetamidophenol with bromodifluoromethane in the presence of a base to form 4-(difluoromethoxy)phenyl acetamide.
Coupling with Pyrimidinyl Sulfanyl Group: The intermediate is then coupled with a pyrimidinyl sulfanyl derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(Difluoromethoxy)phenyl]-2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N1-[4-(Difluoromethoxy)phenyl]-2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethoxy-acetanilid: Shares the difluoromethoxyphenyl group but lacks the pyrimidinyl sulfanyl moiety.
N-(4-Difluoromethoxyphenyl)acetamide: Similar structure but without the additional pyrimidinyl group.
Uniqueness
N~1~-[4-(Difluoromethoxy)phenyl]-2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetamide is unique due to the combination of difluoromethoxyphenyl and pyrimidinyl sulfanyl groups, which impart specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O3S/c21-18(22)29-14-6-4-13(5-7-14)26-17(28)11-31-20-25-9-8-16(27-20)12-2-1-3-15(10-12)30-19(23)24/h1-10,18-19H,11H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNZPTHRITUWQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.